molecular formula C12H13NO4 B3090135 Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate CAS No. 120686-00-2

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate

Cat. No.: B3090135
CAS No.: 120686-00-2
M. Wt: 235.24
InChI Key: OPTRBDFGSOAYQF-UHFFFAOYSA-N
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Description

“Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate” is a chemical compound with the CAS Number: 120686-00-2 . It has a molecular weight of 235.24 and its IUPAC name is methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c1-16-10-6-3-7-8 (13-10)4-5-9 (14)11 (7)12 (15)17-2/h3,6,11H,4-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.24 g/mol . It is a white to yellow powder or crystals . The compound is stored in a sealed container in dry conditions at 2-8°C . It has a boiling point of 366.1±42.0°C at 760 mmHg .

Scientific Research Applications

Metabolism of 8-Aminoquinoline Antimalarial Agents

8-Aminoquinoline derivatives, closely related to the quinoline structure in the query, are significant in antimalarial treatments. Metabolic studies on these compounds reveal their potential to form methemoglobin-forming metabolites, indicating their biochemical activity and therapeutic importance in malaria treatment (Strother et al., 1981).

Antioxidant Applications

Research on the antioxidant ethoxyquin and its analogues, which share structural similarities with quinolines, demonstrates the critical role these compounds play in protecting polyunsaturated fatty acids, showcasing their potential in food preservation and health applications (de Koning, 2002).

Neurodegenerative Disorders and Cancer Research

Quinoline derivatives have been identified for their significant biological activities, including potential treatments for cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further accentuate their role as potent drug candidates across various therapeutic areas (Gupta, Luxami, & Paul, 2021).

Serotonin Receptor Research

Studies on serotonin 5-HT(6) receptor ligands, including quinoline derivatives, highlight their potential in learning and memory disorders treatment. This research underscores the diverse therapeutic targets quinoline compounds can impact, suggesting their versatility in treating central nervous system disorders (Russell & Dias, 2002).

Environmental and Epigenetic Implications

Research into environmentally induced alterations in DNA hydroxymethylation patterns points to the potential impact of quinoline derivatives on genetic functions and epigenetic modulation. This area highlights the broader implications of quinoline research beyond pharmacology, including environmental and genetic health (Efimova et al., 2020).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261, P305, P351, and P338 . These codes correspond to specific precautions to take when handling the compound .

Properties

IUPAC Name

methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,14H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRBDFGSOAYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=C(CC2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715968
Record name Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130518-34-2
Record name Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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